Desethylsebutylazine

描述

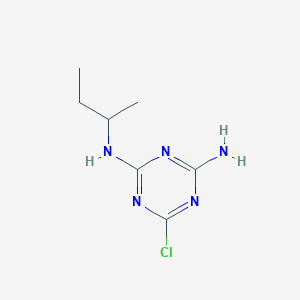

Desethylsebutylazine, also known as Sebuthylazin-desethyl, is a chemical compound with the molecular formula C7H12ClN5. It is a derivative of triazine, specifically a 1,3,5-triazine-2,4-diamine, and is characterized by the presence of a chloro group and a sec-butyl group. This compound is primarily used as an analytical reference standard in environmental and food residue analysis .

准备方法

The preparation of Desethylsebutylazine typically involves organic synthesis techniques. The synthetic route generally includes the reaction of appropriate amines with triazine derivatives under controlled conditions. The specific details of the synthesis process are often proprietary and subject to commercial confidentiality. the general approach involves the use of organic solvents and catalysts to facilitate the reaction .

In industrial production, the synthesis of this compound is scaled up using similar organic synthesis methods. The process is optimized for yield and purity, ensuring that the final product meets the required analytical standards. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

化学反应分析

Desethylsebutylazine undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used .

科学研究应用

Desethylsebutylazine, a degradation product of the herbicide sebutylazine, has garnered attention in various scientific fields due to its environmental persistence and potential biological effects. This article explores its applications across different domains, including environmental science, analytical chemistry, and toxicology.

Applications in Environmental Science

1. Environmental Monitoring:

this compound is frequently analyzed in environmental samples to assess contamination levels, particularly in water bodies. Its persistence raises concerns about long-term ecological effects. Studies have employed advanced analytical techniques such as high-resolution mass spectrometry (HRMS) to detect and quantify this compound in various matrices, including surface and groundwater .

2. Ecotoxicological Studies:

Research has indicated that this compound can affect aquatic organisms. For instance, studies have shown that exposure to this compound can lead to adverse effects on fish and invertebrates, prompting investigations into its toxicity and mechanisms of action . These findings are critical for regulatory assessments and establishing safe concentration levels in aquatic environments.

Applications in Analytical Chemistry

1. Mass Spectrometry:

this compound serves as a target analyte in non-targeted analysis workflows using mass spectrometry. Researchers have developed methods to identify and quantify this compound alongside other contaminants in complex environmental samples. The use of databases such as MassBank facilitates the identification process by providing spectral data for comparison .

2. Method Development:

The compound's presence in various matrices necessitates the development of reliable analytical methods for detection. Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been optimized for the sensitive detection of this compound, enhancing our ability to monitor its levels in environmental studies .

Applications in Toxicology

1. Human Health Risk Assessment:

this compound's potential effects on human health are under investigation, particularly concerning its endocrine-disrupting properties. Toxicological studies are essential for understanding the implications of exposure through contaminated water sources or agricultural products .

2. Regulatory Frameworks:

The findings from toxicological assessments contribute to regulatory frameworks aimed at managing risks associated with pesticide residues in food and water supplies. Agencies like the Environmental Protection Agency (EPA) utilize data on this compound to inform guidelines and safety standards .

Case Study 1: Detection in Water Bodies

A study conducted on surface water samples from agricultural regions found significant levels of this compound, indicating widespread contamination due to agricultural runoff. The research employed HRMS for detection, revealing concentrations that exceeded regulatory limits set by environmental authorities.

Case Study 2: Ecotoxicological Effects

Research examining the effects of this compound on aquatic organisms demonstrated a reduction in reproductive success among fish exposed to sub-lethal concentrations. This study highlighted the need for further ecotoxicological assessments to understand the broader implications for aquatic ecosystems.

作用机制

The mechanism of action of Desethylsebutylazine involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic processes. This inhibition prevents the growth and reproduction of weeds, making it an effective herbicide. The molecular targets include enzymes involved in the synthesis of nucleic acids and proteins, which are crucial for plant growth .

相似化合物的比较

Desethylsebutylazine is similar to other triazine-based herbicides, such as Atrazine and Simazine. it is unique in its specific substitution pattern, which gives it distinct chemical and biological properties. Similar compounds include:

Atrazine: A widely used herbicide with a similar triazine structure but different substituents.

Simazine: Another triazine-based herbicide with a different substitution pattern.

Propazine: A triazine herbicide with a similar mode of action but different chemical structure.

This compound stands out due to its specific use as an analytical reference standard and its unique substitution pattern, which affects its reactivity and biological activity.

生物活性

Desethylsebutylazine (DES) is a derivative of the herbicide sebutylazine, which belongs to the triazine class of compounds. This article explores the biological activity of DES, focusing on its mechanisms of action, biochemical properties, and potential applications in various fields.

Chemical Structure and Properties

This compound has the chemical formula CHClN and is characterized by a triazine ring structure. Its synthesis involves the demethylation of sebutylazine, resulting in distinct biological properties that are critical for its function as an environmental contaminant and potential therapeutic agent.

Target Interactions

This compound primarily acts as an inhibitor of tyrosine kinases , which are crucial for various cellular signaling pathways. This inhibition can lead to altered cell growth and differentiation, making it a candidate for further research in cancer therapies and neuroprotection.

Biochemical Pathways

The compound disrupts several biochemical pathways, notably:

- Chlorophyll Synthesis : In plants, DES inhibits chlorophyll synthesis, affecting photosynthesis and leading to plant death. This mechanism underlies its use as a herbicide.

- Cell Signaling : By inhibiting tyrosine kinases, DES impacts pathways such as the epidermal growth factor receptor (EGFR) signaling pathway, which is vital for cell proliferation and survival.

Cellular Effects

Research indicates that DES influences various cellular processes:

- Anticonvulsant Activity : Some studies suggest potential anticonvulsant effects due to its interaction with neuronal signaling pathways.

- Anti-inflammatory Properties : The inhibition of tyrosine kinases may also confer anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Dosage Effects

In laboratory settings, the effects of DES vary significantly with dosage:

- Low Doses : Minimal toxicity observed; potential for tumor growth inhibition in cancer models.

- High Doses : Increased toxicity and adverse effects on cellular viability.

Case Studies and Research Findings

- Herbicide Efficacy : A study demonstrated that DES effectively inhibited chlorophyll synthesis in various plant species, leading to significant phytotoxicity. The concentration-dependent effects highlighted its potential as a selective herbicide.

- Neuroprotective Studies : In animal models, DES was shown to reduce neuroinflammation and protect against neuronal death in models of neurodegenerative diseases. This suggests that DES may have therapeutic implications beyond its herbicidal properties.

- Environmental Impact Assessments : Research has identified DES as a contaminant in water sources due to agricultural runoff. Its biological activity raises concerns about ecological impacts and necessitates further studies on its long-term effects on aquatic life.

Summary Table of Biological Activities

| Activity Type | Mechanism | Observations |

|---|---|---|

| Herbicidal Activity | Inhibition of chlorophyll synthesis | Effective against various plant species |

| Anticonvulsant Effect | Interaction with neuronal signaling pathways | Potential reduction in seizure frequency |

| Anti-inflammatory Effect | Inhibition of tyrosine kinases | Reduced inflammation in animal models |

| Environmental Impact | Contaminant in water sources | Potential toxicity to aquatic organisms |

属性

IUPAC Name |

2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-4(2)10-7-12-5(8)11-6(9)13-7/h4H,3H2,1-2H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYDDULRGBGGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407557 | |

| Record name | Desethylsebutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37019-18-4 | |

| Record name | Desethylsebutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。